Ethyl N-cyanoacetimidate

Übersicht

Beschreibung

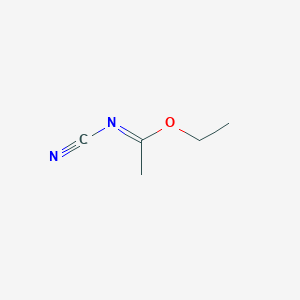

Ethyl N-cyanoacetimidate is an organic compound with the molecular formula C5H8N2O. It is known for its role as an intermediate in various chemical syntheses, particularly in the preparation of pharmaceuticals, agrochemicals, and technical products . This compound is a colorless to light yellow liquid with a molecular weight of 112.13 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl N-cyanoacetimidate can be synthesized through several methods. One common method involves the reaction of ethyl orthoacetate with cyanamide in the presence of acetic anhydride. The reaction mixture is heated to 130-140°C, and the ethyl acetate and acetic acid are distilled off. The residue is then distilled under reduced pressure to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl N-cyanoacetimidate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Reaction Conditions: Typically carried out at elevated temperatures (130-140°C) and may require the presence of catalysts or acidic conditions.

Major Products:

Substituted Imidates: Formed through substitution reactions.

Heterocyclic Compounds: Formed through condensation reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Agrochemicals

Acetamiprid Production

Ethyl N-cyanoacetimidate plays a crucial role in the synthesis of acetamiprid, a widely used neonicotinoid insecticide. In one method, it is reacted with N-methyl-2-chloro-5-chloromethylpyridine to produce acetamiprid through a series of chemical transformations. This process highlights the compound's utility in developing effective agricultural chemicals that combat pests while minimizing environmental impact .

Table 1: Synthesis Pathway for Acetamiprid

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | N-methyl-2-chloro-5-chloromethylpyridine + this compound | Phase transfer catalysis | Acetamiprid |

| 2 | 1,1-Dimethylthio-2-nitroethene + N-ethyl-6-chloro-3-pyridinemethylamine | Anhydrous ethanol | Intermediate compound |

Organic Synthesis

Cycloaddition Reactions

this compound has been explored in cycloaddition reactions, particularly with heterocyclic azides. This reaction leads to the formation of novel compounds with potential applications in medicinal chemistry. The resulting products exhibit varying degrees of biological activity, including mild toxicity against tumor cells, indicating their potential as therapeutic agents .

Table 2: Cycloaddition Reaction Outcomes

| Reaction Type | Reactants | Products | Biological Activity |

|---|---|---|---|

| Cycloaddition | This compound + Heterocyclic azides | 1,2,3-triazoles | Mild toxicity on tumor cells |

Pharmaceutical Applications

The compound's structure allows it to act as an intermediate in synthesizing various pharmaceutical agents. For instance, the synthesis of pyrrole derivatives has been facilitated by reactions involving this compound, showcasing its versatility in creating complex molecular architectures that are essential in drug development .

Cyanation Reactions

Recent advancements have highlighted the role of this compound in cyanation reactions, which are pivotal in isotope chemistry and the development of new materials. These reactions provide pathways for introducing cyano groups into organic molecules, which can significantly alter their chemical properties and reactivity .

Case Study 1: Development of Novel Insecticides

Research conducted on neonicotinoids has shown that derivatives synthesized from this compound exhibit enhanced insecticidal properties compared to traditional compounds. These studies emphasize the importance of this compound in innovating safer and more effective pest control solutions .

Case Study 2: Pharmaceutical Synthesis

A study demonstrated the successful use of this compound in synthesizing complex pyrrole derivatives that possess significant biological activity. The ability to modify its structure allows chemists to tailor compounds for specific therapeutic targets, underscoring its utility in drug discovery processes .

Wirkmechanismus

The mechanism of action of Ethyl N-cyanoacetimidate involves its reactivity with nucleophiles. The cyano group (-CN) and the imidate group (-C=N-) are key functional groups that participate in various chemical reactions. These reactions often involve the formation of new carbon-nitrogen bonds, leading to the synthesis of more complex molecules .

Vergleich Mit ähnlichen Verbindungen

- Ethyl cyanoacetate

- Ethyl chloroacetimidate

- Ethyl bromoacetimidate

Comparison: Ethyl N-cyanoacetimidate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Compared to Ethyl cyanoacetate, it has a more reactive imidate group, making it more versatile in organic synthesis. Ethyl chloroacetimidate and Ethyl bromoacetimidate are similar in structure but differ in their halogen substituents, which can influence their reactivity and applications .

Biologische Aktivität

Ethyl N-cyanoacetimidate (CAS No. 1558-82-3) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is synthesized through the reaction of cyanamide with ethyl orthoacetate and acetic anhydride under specific conditions, yielding a product with a boiling point of approximately 90-95 °C at reduced pressure . The compound's molecular formula is , with a molecular weight of 140.14 g/mol. It is characterized by its moderate lipophilicity, as indicated by its log P values ranging from 0.31 to 1.85, suggesting potential permeability across biological membranes .

Insecticidal Properties

This compound has been investigated for its insecticidal properties, particularly within the context of neonicotinoid insecticides. Research indicates that derivatives of this compound exhibit significant insecticidal activity against various pests, including aphids and lepidopteran larvae. For instance, studies have shown that certain derivatives demonstrate effective control over imidacloprid-resistant strains of insects .

Table 1: Insecticidal Activity of this compound Derivatives

| Compound Name | Target Pest | Activity Level (mg/L) | Reference |

|---|---|---|---|

| This compound | Cowpea aphids | >50% at 100 mg/L | |

| IPPA152201 | Taeniae and Coccidia | Effective (in vivo) | |

| Cycloxaprid | Brown planthopper | Moderate |

Cytotoxicity Studies

In addition to its insecticidal properties, this compound has also been evaluated for its cytotoxic effects on human cell lines. A study assessed the cytotoxicity of various compounds derived from this compound against different cancer cell lines, including glioblastoma and osteosarcoma cells.

Table 2: Cytotoxicity of this compound Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3m | A-172 | 95.71 ± 13.29 | |

| 3l | HOS | 224.28 ± 67.36 | |

| Cisplatin | A-172 | 39.51 ± 6.39 |

The results indicated that while some derivatives exhibited low cytotoxicity towards normal human embryonic cells, others showed selective toxicity towards tumor cells, warranting further investigation into their mechanisms of action.

The biological activity of this compound can be attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Some derivatives act as agonists or antagonists at these receptors, which are crucial in mediating synaptic transmission in insects and potentially affecting mammalian systems as well . This dual action suggests that this compound could be developed into a versatile agent for both pest control and therapeutic applications.

Case Studies

Recent research has highlighted the potential applications of this compound in developing new insecticides that can overcome resistance issues faced by conventional neonicotinoids. For example, Dr. Chuanwen Sun's work on cis-neonicotinoids has demonstrated promising results in creating compounds that retain efficacy against resistant strains while minimizing environmental impact .

Eigenschaften

IUPAC Name |

ethyl N-cyanoethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWUINOWYHRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293261 | |

| Record name | Ethyl N-cyanoacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-82-3, 1005474-85-0 | |

| Record name | 1558-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-cyanoacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-cyanoethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-Cyanoacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ethyl N-cyanoacetimidate in the synthesis of pyridothiazines and pyrimidothiazines?

A1: this compound acts as a 1,3-biselectrophile in this reaction scheme. [] It first undergoes acylation with aminothiazines, forming an intermediate. This intermediate then undergoes cyclization in the presence of sodium hydride, leading to the formation of either pyridothiazines or pyrimidothiazines depending on the specific starting materials and reaction conditions. [] Essentially, this compound provides the structural backbone for the formation of these bicyclic heterocyclic compounds.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: this compound possesses both a nucleophilic imidate group and an electrophilic nitrile group, making it a versatile reagent in organic synthesis. While the paper does not delve into specific spectroscopic data for this compound, its reactivity as a 1,3-biselectrophile is clearly demonstrated. [] Further research may explore its specific molecular weight, spectroscopic properties, and potential for other synthetic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.